molecular formula C15H8ClNO4 B5533126 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No. B5533126
M. Wt: 301.68 g/mol
InChI Key: QEYGZMFBHATDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, utilizing various starting materials and conditions to achieve the desired product. A related compound, synthesized through thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with subsequent reactions, demonstrates the intricate processes involved in creating such molecules. The method developed allowed for a high yield of the desired compound, showcasing the efficiency and specificity of modern synthetic techniques (Tkachuk et al., 2020).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting and explaining the reactivity and properties of a compound. Techniques such as single-crystal X-ray crystallography, NMR spectroscopy, and DFT calculations are pivotal in this analysis. For instance, studies on related compounds have elucidated their structural intricacies, including the formation of hydrogen-bonded loops and the stabilization of molecular configurations through N-H⋯O bonding (Rubab et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving the compound can include interactions with other organic or inorganic substances, leading to the formation of new products. The reactivity is largely dependent on the functional groups present and the overall molecular structure. Coordination polymers and supramolecular structures formed through interactions such as hydrogen bonding and π-π stacking interactions highlight the compound's versatility in forming complex architectures (He et al., 2020).

Mechanism of Action

Recent studies suggest that a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5, termed 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29), potentiates mGluR5 responses by actions at a site that is overlapping with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a previously identified negative allosteric modulator of this receptor .

Safety and Hazards

This compound should be used and stored according to safety operating procedures . When handling this compound, appropriate personal protective equipment, such as protective glasses and gloves, should be worn . Avoid direct contact with skin, eyes, and mucous membranes. If swallowed or inhaled, seek medical attention immediately and provide appropriate first aid .

properties

IUPAC Name

2-chloro-5-(1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClNO4/c16-12-6-5-8(7-11(12)15(20)21)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYGZMFBHATDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.